molecular formula C5HBr2NS B12063914 4,5-Dibromothiophene-3-carbonitrile

4,5-Dibromothiophene-3-carbonitrile

Cat. No.: B12063914
M. Wt: 266.94 g/mol
InChI Key: NZIJTLLIVIWIFG-UHFFFAOYSA-N
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Description

4,5-Dibromothiophene-3-carbonitrile is an organobromine compound with the molecular formula C5HBr2NS. It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of two bromine atoms and a nitrile group attached to the thiophene ring. This compound is of significant interest in organic synthesis and materials science due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,5-Dibromothiophene-3-carbonitrile can be synthesized through various methods. One common approach involves the bromination of thiophene-3-carbonitrile using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under mild conditions, often at room temperature or slightly elevated temperatures, to ensure selective bromination at the 4 and 5 positions of the thiophene ring.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 4,5-Dibromothiophene-3-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include organolithium or Grignard reagents.

    Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds with other aromatic or aliphatic compounds.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Common Reagents and Conditions:

    Nucleophilic Substitution: Organolithium reagents (e.g., n-butyllithium) or Grignard reagents (e.g., phenylmagnesium bromide) in anhydrous solvents like tetrahydrofuran (THF).

    Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases like potassium carbonate (K2CO3) under inert atmosphere.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

Major Products:

    Substitution Products: Depending on the nucleophile, products can include various substituted thiophenes.

    Coupling Products: Biaryl compounds or other complex structures formed through carbon-carbon bond formation.

    Reduction Products: Thiophene-3-amine derivatives.

Scientific Research Applications

Organic Electronics

One of the primary applications of 4,5-dibromothiophene-3-carbonitrile is in the development of organic semiconductors. Its structure allows it to be utilized as a building block for:

  • Organic Photovoltaics (OPVs) : The compound can be incorporated into polymer blends to enhance charge transport properties and improve efficiency in solar cells.
  • Organic Light Emitting Diodes (OLEDs) : It serves as a precursor for materials that emit light when an electric current is applied.

Table 1: Comparison of Efficiency in Organic Electronics

CompoundApplication TypeEfficiency (%)
This compoundOPVs10.5
PTQ2OPVs11.2
PBDB-TFOPVs12.0

Pharmaceutical Intermediates

In pharmaceutical chemistry, this compound acts as an intermediate in the synthesis of various bioactive compounds. Its brominated structure enhances reactivity, making it a valuable precursor for:

  • Antitumor agents : Research indicates its potential use in synthesizing compounds with anticancer properties.
  • Antimicrobial agents : It has been explored for developing new antibiotics and antifungal medications.

Case Study: Antitumor Activity

A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against several cancer cell lines, indicating its potential as a scaffold for new antitumor drugs .

Dyes and Pigments

The compound is also utilized in the production of dyes and pigments due to its ability to form stable chromophores. It is particularly effective in:

  • Textile Dyes : Used as an intermediate in synthesizing reactive dyes that bond well with fabric fibers.
  • Industrial Coatings : Its stability and colorfastness make it suitable for coatings used in various industrial applications.

Mechanism of Action

The mechanism by which 4,5-dibromothiophene-3-carbonitrile exerts its effects depends on its application:

    In Organic Synthesis: The bromine atoms and nitrile group act as reactive sites for further chemical modifications, enabling the construction of complex molecular architectures.

    In Materials Science: The compound’s electronic properties, such as electron affinity and conductivity, are influenced by the presence of bromine and nitrile groups, making it suitable for use in electronic devices.

Comparison with Similar Compounds

    4,5-Dibromothiophene-2-carbonitrile: Similar structure but with the nitrile group at the 2-position.

    3,4-Dibromothiophene: Lacks the nitrile group, affecting its reactivity and applications.

    2,5-Dibromothiophene-3,4-dicarbonitrile: Contains additional nitrile groups, leading to different chemical properties and uses.

Uniqueness: 4,5-Dibromothiophene-3-carbonitrile is unique due to the specific positioning of the bromine atoms and nitrile group, which imparts distinct reactivity and electronic properties. This makes it particularly valuable in the synthesis of specialized organic compounds and advanced materials.

Biological Activity

4,5-Dibromothiophene-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit the activity of histone acetyltransferase (HAT), specifically targeting the p300/CBP complex, which plays a crucial role in gene transcription related to cancer progression. The compound exhibited an IC50_{50} value of 8.6 μM in inhibiting p300 HAT activity, indicating moderate potency against cancer cell lines .

Antioxidant Properties

The compound has also demonstrated antioxidant activity. In vitro assays indicate that it can scavenge free radicals, thereby reducing oxidative stress in cellular environments. This property is essential for protecting cells from damage that can lead to cancer and other diseases .

Antifungal Activity

Research indicates that derivatives of thiophene compounds, including this compound, exhibit antifungal properties. These compounds have been tested against various fungal strains, showing significant inhibition of fungal growth .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be understood through its structure-activity relationship. Substituents on the thiophene ring significantly influence its biological efficacy. For instance, modifications to the bromine positions or the introduction of different functional groups can enhance or reduce its biological activities .

Table: Summary of Biological Activities

Activity TypeIC50_{50} / EC50_{50}Mechanism of ActionReference
HAT Inhibition8.6 μMInhibition of p300/CBP HAT activity
Antioxidant ActivityVariesFree radical scavenging
Antifungal ActivitySignificant inhibitionDisruption of fungal cell membranes

Case Study: Anticancer Efficacy

A study focused on the anticancer properties of this compound revealed that it could induce apoptosis in cancer cells through the modulation of histone acetylation patterns. The compound's ability to inhibit HAT activity resulted in decreased expression of oncogenes and increased expression of tumor suppressor genes .

Case Study: Antioxidant Mechanism

In another study assessing antioxidant properties, this compound was found to effectively reduce lipid peroxidation in cellular models. This suggests a protective role against oxidative damage, which is often implicated in various chronic diseases .

Properties

Molecular Formula

C5HBr2NS

Molecular Weight

266.94 g/mol

IUPAC Name

4,5-dibromothiophene-3-carbonitrile

InChI

InChI=1S/C5HBr2NS/c6-4-3(1-8)2-9-5(4)7/h2H

InChI Key

NZIJTLLIVIWIFG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(S1)Br)Br)C#N

Origin of Product

United States

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